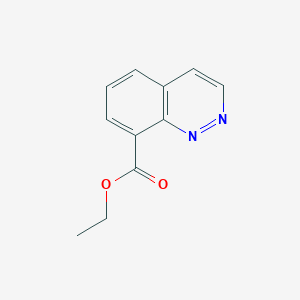
Ethyl cinnoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cinnoline-8-carboxylate is a heterocyclic compound belonging to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cinnoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization and formation of the cinnoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl cinnoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydrocinnoline derivatives, and various substituted cinnoline compounds .
Scientific Research Applications
Ethyl cinnoline-8-carboxylate is a heterocyclic compound featuring a cinnoline ring and an ethyl ester functional group, with the molecular formula C12H10N2O2 and a molecular weight of 202.21 g/mol. It is valued in medicinal chemistry for its biological activities and as a precursor in chemical syntheses.
Applications in Medicinal Chemistry
This compound and its derivatives are investigated as potential therapeutic agents against infections and inflammatory diseases. Research indicates significant biological activities, notably as an antimicrobial and antiviral agent.
Inhibition of Human Neutrophil Elastase
this compound has been studied for its ability to inhibit human neutrophil elastase, an enzyme associated with inflammatory diseases. By binding to the enzyme's active site, it prevents the degradation of extracellular matrix proteins, which is crucial in inflammatory responses. This inhibitory action has therapeutic potential for reducing inflammation and tissue damage in related conditions.
Drug Development
Derivatives of this compound are being explored for their roles in drug development because of their diverse biological effects.
Mechanism of Action
The mechanism of action of ethyl cinnoline-8-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition can reduce inflammation and tissue damage . Molecular docking studies have shown that the ester function at C-4 of the cinnoline ring is a critical site for binding and activity .
Comparison with Similar Compounds
Ethyl cinnoline-8-carboxylate can be compared with other cinnoline derivatives and similar heterocyclic compounds:
Cinnoline Derivatives: Other cinnoline derivatives, such as cinnoline-4-carboxylate and cinnoline-6-carboxylate, exhibit similar biological activities but may differ in their potency and stability.
Quinoline Derivatives: Quinoline and its derivatives share structural similarities with cinnolines but have distinct chemical reactivities and applications.
Isoquinoline Derivatives: Isoquinoline compounds also resemble cinnolines but have a different arrangement of nitrogen atoms in the ring.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl cinnoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-3-4-8-6-7-12-13-10(8)9/h3-7H,2H2,1H3 |
InChI Key |
ZFPQCKSWWANQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















